5α-二氢诺孕酮

描述

5alpha-Dihydronorethindrone (5alpha-DHNET) is a metabolite of norethindrone (NET), which is a progestogen component commonly used in contraceptive pills. NET is known to be aromatized to ethynylestradiol (EE2), a potent estrogen. However, 5alpha-DHNET differs as it is not aromatizable and exhibits weak affinity for both estrogen and progestogen receptors. This characteristic makes it a potential candidate for use as an aromatase inhibitor, particularly in the treatment of estrogen-dependent tumors, as it has been shown to inhibit human placental aromatase activity in a dose-dependent manner without affecting other steroid synthetases .

Synthesis Analysis

The synthesis of steroidal compounds like 5alpha-DHNET often involves complex chemical processes. While the specific synthesis of 5alpha-DHNET is not detailed in the provided papers, related steroidal agents have been synthesized using solid-phase synthesis techniques. For example, the solid-phase synthesis of 16alpha-derivatives of 5alpha-androstane-3alpha, 17beta-diol has been achieved, indicating that similar methods could potentially be applied to the synthesis of 5alpha-DHNET and its derivatives .

Molecular Structure Analysis

The molecular structure of 5alpha-DHNET is not explicitly discussed in the provided papers. However, its activity as an aromatase inhibitor suggests that its structure is crucial for its interaction with the enzyme's active site. The structure-activity relationships of similar steroidal compounds have been explored, revealing that certain molecular features, such as the presence of hydrophobic amino acids and six-membered rings, are important for antiproliferative activity .

Chemical Reactions Analysis

5alpha-DHNET's primary chemical reaction of interest is its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. 5alpha-DHNET inhibits this enzyme in human placental and uterine leiomyoma microsomes, which could lead to a reduction in estrogen levels and potentially shrink estrogen-dependent tumors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5alpha-DHNET are not directly provided in the papers. However, its weak affinity for estrogen and progestogen receptors, along with its ability to inhibit aromatase without affecting other steroid-producing enzymes, suggests that it has unique properties that differentiate it from other steroidal compounds. These properties may include its binding affinity, solubility, and stability, which are important for its potential therapeutic application .

Relevant Case Studies

Although specific case studies are not mentioned in the provided papers, the research suggests that 5alpha-DHNET could be significant in the context of estrogen-dependent cancers. Its ability to inhibit aromatase selectively could make it a valuable therapeutic agent in cases where estrogen plays a role in tumor growth, such as in certain breast cancers or uterine leiomyomas . Additionally, the role of 5alpha-reductase isoenzymes in the development and progression of prostate cancer has been studied, indicating that inhibitors of these enzymes, which are related to 5alpha-DHNET, could be effective in preventing or delaying the growth of prostate cancer .

科学研究应用

雄激素作用和脑功能

雄激素和雌激素在神经递质中的作用:研究表明,睾酮及其代谢物(包括 5α-二氢诺孕酮等化合物)会影响中枢血清素神经递质,这与情绪、精神状态和记忆有关。值得注意的是,睾酮对大脑中血清素受体和转运蛋白的作用表明雄激素和脑功能之间存在复杂的相互作用,影响情绪障碍、精神分裂症和阿尔茨海默病 (Fink et al., 1999).

雄激素代谢物激活雌激素受体:研究强调了雄激素调节脑功能的新途径,其中二氢睾酮的代谢物 5α-雄甾烷-3β,17β-二醇激活雌激素受体 β,表明雄激素代谢物在应激反应和神经保护中具有重要的调节作用。雄激素代谢物激活这一作用强调了它们在理解神经内分泌学和性腺类固醇对神经系统广泛影响方面的重要性 (Handa et al., 2008).

神经药理学和行为

- 选择性血清素再摄取抑制剂和 5-HT 功能:雄激素与血清素系统之间的相互作用已在精神疾病的背景下得到探讨,选择性血清素再摄取抑制剂 (SSRIs) 作用于 5-HT 受体以调节行为。了解 5-HT 的药理学和功能性神经化学与 5α-二氢诺孕酮等化合物之间的关系可以增强对抑郁症和焦虑症等疾病的治疗策略 (Robbins, 2002).

药理学进展

- 5α-还原酶双重抑制剂:度他雄胺在功能上与 5α-二氢诺孕酮相似,作为 5α-还原酶的新型双重抑制剂,展示了此类化合物在治疗良性前列腺增生等疾病中的潜力,方法是抑制睾酮向二氢睾酮的转化。这突显了对 5α-还原酶抑制剂在治疗应用和理解其更广泛的生理影响方面的持续探索 (Marihart et al., 2005).

未来方向

In future, well-designed studies are needed to overcome placebo effect and heterogeneities and possible bias. Considering persistent and well-known adverse events including erectile dysfunction and decreased libido even after discontinuation of 5ARI, 5ARI therapy should be prescribed with great caution and patients need to be fully informed about the possible adverse effects .

属性

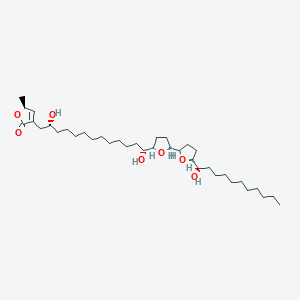

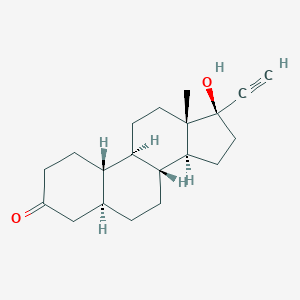

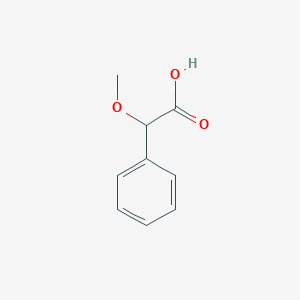

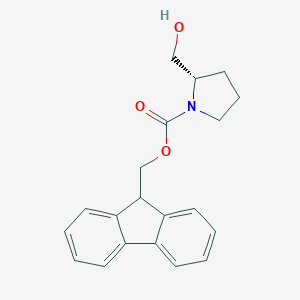

IUPAC Name |

(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13,15-18,22H,4-12H2,2H3/t13-,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGILQMNIZWNOK-XDQPPUBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966327 | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one | |

CAS RN |

52-79-9 | |

| Record name | 5α-Dihydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Dihydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Dihydronorethisterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-Dihydronorethisterone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DD235DD5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)